2,3-Dichloro-6-nitroaniline

Synthetic Chemistry Process Chemistry Industrial Manufacturing

2,3-Dichloro-6-nitroaniline (CAS 65078-77-5) is the essential precursor for the diphenyl ether herbicide aclonifen. Its specific 2,3-dichloro-6-nitro substitution pattern is non-negotiable for correct regiochemistry; substituting with the cheaper 2,4-dichloro isomer leads to inactive byproducts and costly purification. Our material is analytically verified by GC/HPLC and NMR to confirm the correct isomer. A patented synthesis route achieves >99% yield and 99.5% purity. The higher melting point (166.7°C) versus the 2,4-isomer offers practical handling advantages. Ideal for agrochemical R&D and pharmaceutical quinoxalinone library synthesis.

Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS No. 65078-77-5
Cat. No. B1587157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-nitroaniline
CAS65078-77-5
Molecular FormulaC6H4Cl2N2O2
Molecular Weight207.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])N)Cl)Cl
InChIInChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H,9H2
InChIKeyRDCOVUDTFKIURA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-6-nitroaniline (CAS 65078-77-5) for Agrochemical & Pharmaceutical Synthesis: Technical Specifications & Procurement Data


2,3-Dichloro-6-nitroaniline (CAS 65078-77-5), with molecular formula C6H4Cl2N2O2 and molecular weight 207.01 g/mol, is a halogenated nitroaniline derivative serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals [1]. This compound features a specific substitution pattern of two chlorine atoms and one nitro group on an aniline ring, which directly dictates its unique reactivity profile and downstream utility [2]. Its primary industrial application is as the key precursor to the diphenyl ether herbicide aclonifen, a selective pre- and post-emergence herbicide for broadleaf weed control in crops [3].

Why 2,3-Dichloro-6-nitroaniline (65078-77-5) Cannot Be Replaced by Common Nitroaniline Analogs


In the class of dichloro-nitroanilines, positional isomerism is not a trivial detail but a critical determinant of synthetic utility and downstream product integrity. The 2,3-dichloro substitution pattern in 2,3-dichloro-6-nitroaniline imparts a unique electronic and steric environment that directly influences its reactivity in nucleophilic aromatic substitution (SNAr) and subsequent coupling reactions [1]. Substituting with a commercially cheaper or more readily available analog, such as 2,4-dichloro-6-nitroaniline (CAS 2683-43-4), would introduce a different steric hindrance profile and electronic distribution across the ring, altering reaction kinetics and potentially leading to different regioselectivity in subsequent derivatizations [2]. This can result in the formation of the wrong isomer in the final active pharmaceutical ingredient (API) or agrochemical product, which may be biologically inactive or require complex, cost-prohibitive purification steps. Therefore, analytical verification of the correct isomer via GC/HPLC and structural confirmation by NMR is mandatory for procurement to ensure synthetic route fidelity and final product quality [1].

Quantitative Differentiation of 2,3-Dichloro-6-nitroaniline (65078-77-5) Against Its Closest Analogs


Higher Industrial Synthetic Efficiency vs. 2,4-Dichloro-6-nitroaniline (CAS 2683-43-4)

A patented industrial manufacturing process for 2,3-dichloro-6-nitroaniline achieves a final product yield of ≥99% and a liquid phase purity of 99.5% under optimized, mild conditions (80°C, 0.3 MPa). This represents a significant advancement over previous methods, which often required higher temperatures and resulted in lower yields and purities [1]. In contrast, typical synthetic routes for the isomeric comparator 2,4-dichloro-6-nitroaniline are less well-defined in terms of industrial-scale high-yield processes, with its primary commercial value being as a less efficient intermediate. The high yield and purity for the 2,3-isomer directly translate to lower cost per unit of final product and reduced waste, a critical factor in industrial procurement [1].

Synthetic Chemistry Process Chemistry Industrial Manufacturing

Physical Property Differentiation: Higher Melting Point vs. 2,4-Dichloro-6-nitroaniline

The melting point of 2,3-dichloro-6-nitroaniline is reported at 166.7 °C, which is significantly higher than the 101-103 °C melting point of its positional isomer, 2,4-dichloro-6-nitroaniline (CAS 2683-43-4) [1]. This differential is not merely academic; it reflects fundamental differences in crystal lattice energy due to the distinct substitution pattern, which can influence the compound's solubility, purification behavior (e.g., recrystallization), and handling characteristics. A higher melting point can be advantageous for purification via crystallization and may correlate with improved thermal stability during storage and reaction [2].

Physical Chemistry Material Science Quality Control

Defined Synthetic Utility as a Quinoxalinone Precursor vs. Ambiguous Reactivity of Analogs

2,3-Dichloro-6-nitroaniline is specifically cited and utilized as a reagent in the synthesis of 3-alkyl-, 3-halomethyl- and 3-carboxyethylquinoxaline-2-ones, a class of compounds with demonstrated potential antimicrobial activity . This established and well-documented synthetic pathway provides a clear, high-value application for this specific isomer. In contrast, its closely related analog, 2,4-dichloro-6-nitroaniline, lacks this specific and validated synthetic utility in the primary literature, rendering the 2,3-isomer the only viable choice for research programs targeting these quinoxalinone derivatives [1].

Medicinal Chemistry Antimicrobial Research Organic Synthesis

Advantageous Physicochemical Profile: Higher LogP vs. Related Chloro-Nitroanilines

The calculated partition coefficient (XLogP3) for 2,3-dichloro-6-nitroaniline is 2.9 [1]. This value is higher than that of simpler nitroaniline isomers, such as 2-chloro-6-nitroaniline (XLogP3 = 1.8) [2], indicating greater lipophilicity. In medicinal chemistry and agrochemical design, a higher LogP within an appropriate range can correlate with improved membrane permeability and bioavailability. For a procurement scientist, this physicochemical property suggests the 2,3-dichloro-6-nitroaniline scaffold may impart a distinct pharmacokinetic or target-binding profile to its derivatives compared to less lipophilic, mono-chlorinated analogs [1].

ADME Properties Chemical Property Prediction Lead Optimization

Optimal Application Scenarios for Procuring 2,3-Dichloro-6-nitroaniline (65078-77-5)


Synthesis of the Herbicide Aclonifen

This is the primary industrial application for 2,3-dichloro-6-nitroaniline. As the direct precursor to aclonifen, a selective diphenyl ether herbicide used for pre- and post-emergence broadleaf weed control, the compound's identity and purity are non-negotiable. Procurement for this purpose requires verification of the correct 2,3-dichloro-6-nitro substitution pattern, as any isomeric impurity will directly impact the formation and efficacy of the final active ingredient [1]. A patented method providing >99% yield and 99.5% purity makes this compound a cost-effective and high-quality starting material for aclonifen manufacturing [2].

Medicinal Chemistry: Synthesis of Antimicrobial Quinoxaline-2-one Derivatives

In pharmaceutical research, 2,3-dichloro-6-nitroaniline is a valuable building block for synthesizing 3-alkyl-, 3-halomethyl- and 3-carboxyethylquinoxaline-2-ones, which are under investigation for their antimicrobial properties . A research chemist developing a library of these compounds would specifically procure the 2,3-dichloro-6-nitroaniline isomer. Substituting with a different isomer, such as 2,4-dichloro-6-nitroaniline, would lead to the formation of an isomeric quinoxalinone derivative with potentially different or diminished biological activity, rendering the synthetic effort and biological data invalid. Therefore, isomerically pure starting material is critical for reproducible SAR studies .

Development of New Agrochemical Actives and Specialty Dyes

Beyond aclonifen, the unique electronic and steric properties conferred by the 2,3-dichloro-6-nitro substitution pattern make this compound a versatile intermediate for creating novel diphenyl ether herbicides, other crop protection agents, and specialty dyes [3]. Its reactive nitro and amino groups allow for diverse downstream functionalization. The significantly higher melting point (166.7 °C) compared to its 2,4-isomer (101-103 °C) may also offer practical advantages in purification and handling during synthesis [4]. For an industrial R&D lab exploring new chemical space in these areas, this compound offers a well-defined, scalable entry point with differentiated physical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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